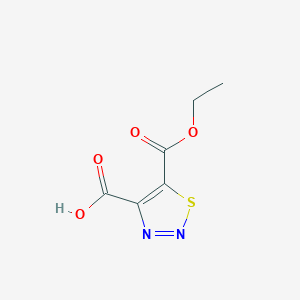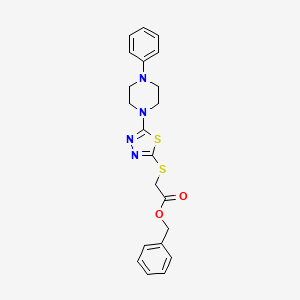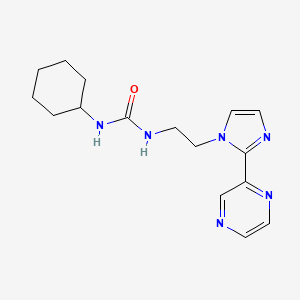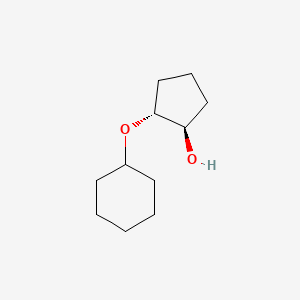![molecular formula C16H23FN2O2 B2554564 (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide CAS No. 2411333-24-7](/img/structure/B2554564.png)
(E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as DMFP-DAB, and it is a selective inhibitor of the protein kinase C (PKC) isoform, PKCθ. DMFP-DAB has been shown to have a range of biochemical and physiological effects, and it has been used in a variety of laboratory experiments to investigate the role of PKCθ in various cellular processes.
Mécanisme D'action
DMFP-DAB acts as a selective inhibitor of (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, which leads to a range of cellular effects. DMFP-DAB has been shown to have a high degree of selectivity for this compoundθ over other members of the this compound family, which makes it a valuable tool for investigating the specific role of this kinase in various cellular processes.
Biochemical and Physiological Effects:
DMFP-DAB has been shown to have a range of biochemical and physiological effects, including the inhibition of T cell activation, the modulation of insulin signaling, and the regulation of inflammatory responses. These effects are mediated through the selective inhibition of this compoundθ, which is involved in these and other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DMFP-DAB in laboratory experiments is its high degree of selectivity for (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ. This allows researchers to investigate the specific role of this kinase in various cellular processes without interfering with the activity of other members of the this compound family. However, one limitation of using DMFP-DAB is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research involving DMFP-DAB. One potential area of investigation is the role of (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ in cancer, as this kinase has been implicated in the development and progression of several types of cancer. Another potential area of research is the development of more selective inhibitors of this compoundθ, which could be used to investigate its role in various cellular processes with greater specificity. Additionally, the use of DMFP-DAB in combination with other inhibitors or drugs could provide valuable insights into the complex signaling pathways that regulate cellular processes.
Méthodes De Synthèse
The synthesis of DMFP-DAB involves several steps, including the reaction of 3-fluoro-5-methoxybenzaldehyde with 2-bromo-1-(dimethylamino)propan-2-ol to form the corresponding alcohol. This intermediate is then reacted with 2-bromo-4-(dimethylamino)but-2-enamide to yield DMFP-DAB. The synthesis of DMFP-DAB has been described in detail in several scientific publications, and it is a well-established procedure.
Applications De Recherche Scientifique
DMFP-DAB has been used extensively in scientific research to investigate the role of (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ in various cellular processes. This compoundθ is a member of the this compound family of serine/threonine kinases, and it has been implicated in a range of cellular processes, including T cell activation, insulin signaling, and inflammation. DMFP-DAB has been shown to be a selective inhibitor of this compoundθ, and it has been used to investigate the role of this kinase in these and other cellular processes.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-12(18-16(20)6-5-7-19(2)3)8-13-9-14(17)11-15(10-13)21-4/h5-6,9-12H,7-8H2,1-4H3,(H,18,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCQYAZSYWQXHM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)F)OC)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC(=CC(=C1)F)OC)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methoxyphenyl)amino]propanamide](/img/structure/B2554482.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)pyrazin-2(1H)-one](/img/structure/B2554483.png)
![2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2554484.png)

![1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide](/img/structure/B2554486.png)


![methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2554490.png)


![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2554496.png)


